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Compound of Interest

Compound Name: 7-Ethyl-1-benzofuran

Cat. No.: B8756461

An In-depth Technical Guide to 7-Ethyl-1-
benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 7-Ethyl-1-benzofuran, including its molecular formula and weight. It also outlines
a representative synthesis protocol and discusses the broader biological context of the
benzofuran scaffold, highlighting its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

7-Ethyl-1-benzofuran, also known as 7-ethylbenzofuran, is a substituted aromatic heterocyclic
compound. It belongs to the benzofuran class of molecules, which are characterized by a fused
benzene and furan ring system. The benzofuran moiety is a common scaffold in numerous
natural products and pharmacologically active compounds.

Data Summary

The known quantitative data for 7-Ethyl-1-benzofuran is summarized in the table below. It
should be noted that while computational properties are available, specific experimental data
such as melting and boiling points are not widely reported in publicly accessible literature.
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Property Value Source
Molecular Formula C10H100 PubChem[1][2]
Molecular Weight 146.19 g/mol PubChem[1][2]
Exact Mass 146.073164938 Da PubChem[1]
CAS Number 59020-73-4 Guidechem[2]
IUPAC Name 7-ethyl-1-benzofuran PubChem[1]
Topological Polar Surface Area  13.1 A2 PubChem[1]
Complexity 133 PubChem[1]

Mass Spec. lon Peak (m/z)

131 (100% intensity)

PrepChem.com

Mass Spec. lon Peak (m/z)

146 (38% intensity)

PrepChem.com

Mass Spec. lon Peak (m/z)

77 (10% intensity)

PrepChem.com

Synthesis of 7-Ethyl-1-benzofuran

A documented synthesis of 7-Ethyl-1-benzofuran utilizes o-ethylphenol as a starting material.

While the specific details of the original method require consulting the historical literature, a

general and plausible experimental approach for the synthesis of substituted benzofurans from

phenols involves a multi-step process.

Experimental Protocol: A Representative Synthesis

The following protocol represents a general workflow for the synthesis of a 7-substituted

benzofuran from the corresponding phenol.

o O-Alkylation of the Phenol:

o To a solution of o-ethylphenol in a suitable solvent (e.g., acetone or DMF), add a base

such as potassium carbonate (K2CO3).

o Stir the mixture and add an alkylating agent containing a two-carbon unit suitable for

cyclization, such as ethyl bromoacetate.
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o Heat the reaction mixture under reflux for several hours to yield the corresponding ether
intermediate.

o After cooling, filter the mixture and remove the solvent under reduced pressure.
e Cyclization to form the Benzofuran Ring:

o The crude ether intermediate is then subjected to a cyclization reaction. This is often
achieved using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or
Eaton's reagent.

o The intermediate is heated with the cyclizing agent, promoting an intramolecular reaction
to form the furan ring.

o The reaction progress is monitored by thin-layer chromatography (TLC).
o Work-up and Purification:

o Once the reaction is complete, the mixture is cooled and carefully quenched by pouring it
onto ice water.

o The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Naz2S0a4), and concentrated in vacuo.

o The final product, 7-Ethyl-1-benzofuran, is purified from the crude residue using column
chromatography on silica gel.

Logical Workflow for Synthesis

Diagram 1: Synthesis Workflow for 7-Ethyl-1-benzofuran

Biological and Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities. These include anti-cancer, anti-inflammatory,
anti-microbial, anti-viral, and antioxidant properties. The planar, aromatic nature of the
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benzofuran ring system allows it to interact with various biological targets, including enzymes
and receptors.

While specific biological studies on 7-Ethyl-1-benzofuran are not extensively reported, its
structural similarity to other active benzofurans makes it a compound of interest for screening
and drug development. The ethyl group at the 7-position can influence the molecule's
lipophilicity and steric profile, potentially modulating its binding affinity and selectivity for
biological targets.

Professionals in drug development would typically subject a novel compound like 7-Ethyl-1-
benzofuran to a battery of in vitro and in vivo assays to determine its biological activity profile
and potential as a therapeutic agent.

General Workflow for Biological Screening

Diagram 2: Biological Screening Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8756461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8756461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

